1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Overview
Description
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a dioxaborolane group
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The mode of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation step .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carbon-carbon bonds in organic synthesis . The compound’s role in Suzuki–Miyaura cross-coupling reactions contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and atmosphere . The compound is stable under an inert atmosphere and should be stored at temperatures below -20°C to maintain its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the reaction of 1-methyl-2-pyridone with a boronic ester. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually include a temperature range of 80-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dioxaborolane group enhances its reactivity and potential for forming reversible covalent bonds, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14(5)10(9)15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZXUANEKDDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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